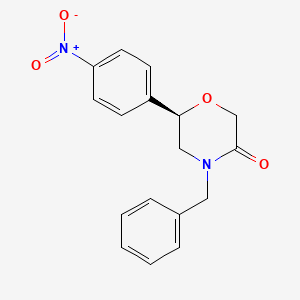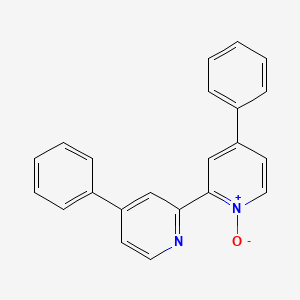
(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one is a chemical compound that belongs to the morpholine family It is characterized by the presence of a benzyl group and a nitrophenyl group attached to a morpholinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one typically involves the reaction of 4-nitrobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired morpholinone compound. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The morpholinone ring can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products Formed
Reduction: (6R)-4-Benzyl-6-(4-aminophenyl)morpholin-3-one.
Substitution: Various substituted morpholinone derivatives.
Oxidation: Oxo derivatives of the morpholinone ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for organic chemists.
Biology
In biological research, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In the field of medicine, this compound has shown promise as a lead compound for the development of new pharmaceuticals. Its structural features enable it to bind to specific biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for various high-performance applications.
Wirkmechanismus
The mechanism of action of (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6R)-4-Benzyl-6-(4-aminophenyl)morpholin-3-one
- (6R)-4-Benzyl-6-(4-methoxyphenyl)morpholin-3-one
- (6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-one
Uniqueness
(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. Additionally, the combination of the benzyl and nitrophenyl groups provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various research and industrial applications.
Eigenschaften
CAS-Nummer |
920801-99-6 |
|---|---|
Molekularformel |
C17H16N2O4 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
(6R)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C17H16N2O4/c20-17-12-23-16(14-6-8-15(9-7-14)19(21)22)11-18(17)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 |
InChI-Schlüssel |
DRGDLABIMFTQNI-INIZCTEOSA-N |
Isomerische SMILES |
C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)


![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)




![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)

